2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile
Description
2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a substituted oxetane ring at the 2-position. The pyridine-3-carbonitrile core is characterized by a linear cyano group (-C≡N) at position 3, a structural motif common in bioactive molecules due to its electron-withdrawing properties and planar geometry . The oxetan-2-yl methoxy group introduces a strained cyclic ether substituent, which may enhance solubility and modulate steric and electronic interactions compared to simpler alkoxy groups (e.g., methoxy or ethoxy). Such modifications are critical in medicinal chemistry, as oxetanes are known to improve metabolic stability and binding affinity in drug candidates .
While direct crystallographic data for this compound are unavailable in the provided evidence, analogous pyridine-3-carbonitrile derivatives exhibit planar pyridine rings with bond lengths indicative of π-electron delocalization (e.g., 1.314–1.400 Å for C–N/C–C bonds) . The linearity of the cyano group (bond angle ~178°) is consistent across this class, as seen in compounds like 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile .
Properties
IUPAC Name |
2-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-2-1-4-12-10(8)14-7-9-3-5-13-9/h1-2,4,9H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVUMDXXRZCDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloropyridine-3-carbonitrile
The precursor 2-chloropyridine-3-carbonitrile is synthesized via chlorination of pyridine-3-carbonitrile using phosphorus oxychloride (POCl₃) at 80–100°C. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst.
Oxetan-2-ylmethoxide Generation
Oxetan-2-ylmethanol is prepared through ring-opening of epichlorohydrin followed by cyclization. Deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF) generates the oxetan-2-ylmethoxide ion, which attacks the 2-chloropyridine-3-carbonitrile in a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Conditions:
Key Analytical Data:
-
¹H-NMR (CDCl₃): δ 8.52 (d, J = 4.8 Hz, H-6), 7.85 (d, J = 8.1 Hz, H-4), 4.70–4.65 (m, OCH₂-oxetane), 3.90–3.80 (m, oxetane ring protons).
Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers a mild alternative for coupling pyridine-3-carbonitrile-2-ol with oxetan-2-ylmethanol , avoiding harsh basic conditions.
Preparation of Pyridine-3-carbonitrile-2-ol
Hydroxylation at the 2-position is achieved via directed ortho-metalation. Treating pyridine-3-carbonitrile with lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethylborate and oxidative workup, yields the 2-hydroxy derivative.
Mitsunobu Coupling
The hydroxyl group reacts with oxetan-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Reaction Conditions:
Advantages:
-
High regioselectivity
-
Tolerance for sensitive functional groups
Oxetane Ring Construction Post-Functionalization
This approach constructs the oxetane moiety after introducing the methoxy side chain onto the pyridine core.
Synthesis of 2-(2,3-Dihydroxypropoxy)pyridine-3-carbonitrile
Pyridine-3-carbonitrile is reacted with epichlorohydrin under basic conditions to form 2-(2,3-epoxypropoxy)pyridine-3-carbonitrile. Acid-catalyzed ring-opening with water yields the diol intermediate.
Cyclization to Oxetane
The diol undergoes cyclization using a Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid, TfOH) in acetonitrile. The reaction proceeds via carbocation formation and intramolecular nucleophilic attack.
Reaction Conditions:
Mechanistic Insight:
-
Protonation of the secondary hydroxyl group generates a carbocation, which is trapped by the tertiary hydroxyl group to form the oxetane ring.
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis enables coupling of pre-functionalized pyridine and oxetane fragments.
Suzuki-Miyaura Coupling
A 2-bromopyridine-3-carbonitrile derivative is coupled with an oxetan-2-ylmethylboronic ester using Pd(PPh₃)₄ as a catalyst.
Reaction Conditions:
Limitations:
-
Requires synthesis of boronated oxetane precursors.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–65 | High temperature | Simple reagents | Moderate yields |
| Mitsunobu Reaction | 70–75 | Mild, room temperature | High selectivity | Costly reagents (DEAD, PPh₃) |
| Oxetane Cyclization | 80–85 | Acidic, 50°C | High efficiency | Multi-step synthesis |
| Palladium Catalysis | 60–70 | Aqueous/organic mix | Versatile for analogs | Sensitive to oxygen and moisture |
Chemical Reactions Analysis
Types of Reactions
2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce primary amines. Substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
Anti-inflammatory Agents
Recent studies have explored the anti-inflammatory properties of pyridine derivatives, including compounds similar to 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile. For example, derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study : A study evaluated various pyrimidine derivatives for their COX inhibitory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects with IC values comparable to established drugs like diclofenac and celecoxib . This suggests that 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile may have similar potential in modulating inflammatory responses.
Anticancer Activity
Compounds containing the pyridine and oxetane frameworks have shown promise in cancer research. The structural features of these compounds allow for interactions with biological targets involved in cancer progression.
Research Findings : Some studies have reported that related compounds exhibit inhibitory effects on kinases associated with various cancers. For instance, pyrazolopyridine compounds have been identified as inhibitors of JAK kinases, which are implicated in inflammatory and proliferative diseases . Given its structural similarities, 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile may also act as an inhibitor against specific cancer pathways.
Synthesis of Novel Derivatives
The synthesis of 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile can serve as a scaffold for developing novel derivatives with enhanced biological activities. The introduction of different substituents on the pyridine or oxetane rings can lead to compounds with improved potency and selectivity.
Synthesis Techniques : Green chemistry approaches are increasingly being applied to synthesize such compounds efficiently. One-pot reactions and the use of environmentally friendly catalysts are becoming standard practices in developing these derivatives .
Data Table: Potential Applications of 2-[(Oxetan-2-yl)methoxy]pyridine-3-carbonitrile
Mechanism of Action
The mechanism of action of 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which might be crucial for its biological activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, further influencing its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural Features of Pyridine-3-carbonitrile Derivatives
Key Observations :
- Substituent Effects : The oxetane group in the target compound introduces a compact, polar substituent compared to bulkier groups like hexahydrocyclooctane or aromatic systems (e.g., thiophene or phenyl) . This may reduce steric hindrance while improving metabolic stability.
- Electronic Properties: The oxetane’s electron-donating ether oxygen contrasts with electron-withdrawing groups (e.g., nitro or cyano) in derivatives like 5g and 5h, which show potent cytotoxicity .
Key Observations :
- Cytotoxicity : Nitro groups at positions 3 or 4 (e.g., 5g, 5h) significantly enhance activity, likely due to strong electron-withdrawing effects that stabilize charge transfer in target interactions . The oxetane group’s moderate polarity may balance solubility and target binding.
- Antimicrobial Activity : Schiff base derivatives (34a, 34c) show moderate antibiofilm activity, suggesting that flexible substituents (e.g., hydrazine) are beneficial for disrupting microbial membranes . The rigid oxetane may limit such interactions but improve pharmacokinetics.
Biological Activity
The compound 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a pyridine derivative featuring an oxetane ring, which is of significant interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Structure Overview
The molecular structure of 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile includes:
- A pyridine ring which is known for its ability to participate in various chemical interactions.
- An oxetane ring , which can undergo ring-opening reactions that may enhance the compound's biological activity.
- A methoxy group that can influence the solubility and reactivity of the molecule.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 178.20 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Variable depending on solvent |
The biological activity of 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is hypothesized to involve:
- Interaction with Enzymes : The compound may modulate enzyme activity through binding interactions facilitated by the pyridine and oxetane rings.
- Receptor Modulation : Potential interaction with biological receptors, influencing signaling pathways.
- Chemical Reactivity : The oxetane ring's ability to undergo ring-opening can lead to the formation of reactive intermediates, enhancing its biological effects.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. Specific assays have shown inhibition of bacterial growth, potentially making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, studies on related pyridine derivatives demonstrated IC values against COX enzymes that suggest significant anti-inflammatory potential .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapeutics.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyridine derivatives including 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Case Study 2: Anti-inflammatory Activity
In a comparative study with known anti-inflammatory agents like diclofenac, the compound exhibited promising results with an IC value comparable to those agents, indicating its potential as an anti-inflammatory drug candidate .
Q & A
Q. What are the standard synthetic routes for 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. Key steps include:
- Oxetan-2-ylmethoxy group introduction : A nucleophilic substitution or Mitsunobu reaction between 2-hydroxypyridine-3-carbonitrile and oxetan-2-ylmethanol under anhydrous conditions.
- Cyano group retention : Reaction conditions (e.g., low temperature, inert atmosphere) are optimized to prevent cyano group hydrolysis.
Q. Characterization methods :
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm regiochemistry | : δ 8.5 (pyridine H), 4.8 (oxetan OCH) |
| TLC/GC-MS | Monitor reaction progress | R = 0.5 (ethyl acetate/hexane 3:7) |
| HPLC | Assess purity | >95% purity |
Q. What spectroscopic and crystallographic methods are used to resolve the compound’s structure?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) confirms molecular geometry, with parameters like bond lengths (e.g., C–N = 1.314–1.354 Å in pyridine rings) and torsion angles .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] = 245.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in synthesis?
Critical parameters include:
| Factor | Optimization Strategy | Impact |
|---|---|---|
| Catalysts | Use of trifluoroacetic acid (TFA) or Lewis acids | Enhances oxetan coupling efficiency by 15–20% |
| Solvent | Polar aprotic solvents (e.g., DMF) | Reduces side reactions (e.g., ring-opening of oxetane) |
| Temperature | Microwave-assisted synthesis at 80–100°C | Shortens reaction time from 12h to 2h |
Data contradiction example : Traditional reflux yields 60–70% purity, while microwave methods achieve >90% but risk thermal decomposition. Cross-validation via is advised .
Q. How does the oxetan moiety influence the compound’s conformational stability and intermolecular interactions?
- Conformational analysis : The oxetan ring adopts a puckered conformation (Cremer-Pople parameters: θ = 67.05°, φ = 103.05°), inducing steric hindrance that affects packing in the crystal lattice .
- Intermolecular interactions : Weak C–H···π interactions (2.8–3.2 Å) between oxetan CH and pyridine rings stabilize the crystal structure .
Q. Table: Key crystallographic data
| Parameter | Value |
|---|---|
| Space group | P2/n |
| Unit cell (Å) | a = 9.52, b = 13.88, c = 12.11 |
| β angle | 97.8° |
| R | 0.032 |
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Methodological framework :
Target selection : Prioritize kinases or GPCRs (e.g., GLP1 receptor) due to pyridine-carbonitrile motifs’ known affinity .
In vitro assays :
- Binding assays : Fluorescence polarization (IC determination).
- Enzyme inhibition : Monitor activity via UV-Vis (e.g., NADH depletion at 340 nm).
Structure-activity relationship (SAR) : Modify oxetan substituents and compare IC values.
Q. How should researchers address contradictions in spectroscopic vs. computational data?
Case study : Discrepancies in predicted vs. observed shifts for the oxetan methylene group.
- Root cause : Solvent effects (CDCl vs. DMSO-d) alter electronic environments.
- Resolution :
- Perform DFT calculations (e.g., B3LYP/6-31G**) with explicit solvent models.
- Validate with 2D NMR (COSY, HSQC) to assign signals unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
